Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate
Description
Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of three tert-butyl groups and a triazaspirodecane core, which imparts significant stability and reactivity. It is widely used in various fields of scientific research due to its versatile chemical properties.
Properties
IUPAC Name |
tritert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O8/c1-19(2,3)31-16(28)23-12-10-22(11-13-23)14(26)24(17(29)32-20(4,5)6)15(27)25(22)18(30)33-21(7,8)9/h10-13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVANXWWDBFXDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394705 | |
| Record name | AC1MTQJD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183673-68-9 | |
| Record name | AC1MTQJD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1-Benzyl-4-Piperidone
The spirocyclic backbone is synthesized via a cyclocondensation reaction between 1-benzyl-4-piperidone, ammonium carbonate, and potassium cyanide in a water-ethanol solvent system. Heating at 60°C for 24 hours induces crystallization, yielding the intermediate 1-benzyl-1,3,8-triazaspiro[4.5]decan-4-one.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 24 hours |
| Solvent | H₂O:EtOH (1:1) |
| Yield | 68–72% |
Post-reaction purification involves recrystallization from ethanol at 50°C, enhancing purity to >95% as confirmed by TLC.
Alkaline Hydrolysis for Ring Functionalization
The intermediate undergoes hydrolysis using lithium hydroxide in refluxing water (48 hours) to cleave the benzyl group. Acidification with dilute HCl (pH 5) precipitates the free amine, which is subsequently treated with thionyl chloride in methanol to yield 1,3,8-triazaspiro[4.5]decan-4-one hydrochloride.
tert-Butyl Carbamate Protection Strategies
Sequential Boc Protection Using EDCI·HCl
The free amine groups at positions 1, 3, and 8 are protected via carbodiimide-mediated coupling. A solution of 1,3,8-triazaspiro[4.5]decan-4-one in DMF is treated with Boc anhydride, EDCI·HCl, and triethylamine at room temperature for 18 hours.
Key Observations
Optimization of Coupling Conditions
Triple Boc protection is achieved by repeating the coupling step with incremental Boc anhydride additions. Excess reagent (3.5 equiv per amine) ensures complete conversion, monitored by <sup>1</sup>H NMR disappearance of NH signals at δ 2.8–3.2 ppm.
Reagent Ratios
| Component | Equivalents |
|---|---|
| Boc Anhydride | 10.5 |
| EDCI·HCl | 3.0 |
| Triethylamine | 6.0 |
Final Oxidation to 2,4-Diketone
Palladium-Catalyzed Oxidation
The 4-keto group is oxidized to a diketone using Pd(OH)₂/C under hydrogen atmosphere in ethanol. Reaction at 55 psi for 21 hours achieves 85% conversion, with the product isolated via vacuum distillation.
Catalytic System
| Component | Quantity |
|---|---|
| Pd(OH)₂/C | 5 wt% |
| H₂ Pressure | 55 psi |
| Temperature | 70°C |
Purification and Crystallization
Crude product is purified via column chromatography (PE:EA = 10:1) followed by recrystallization from methylcyclohexane. Final purity exceeds 98%, with a melting point of 157°C.
Analytical Characterization
Spectroscopic Data
<sup>1</sup>H NMR (300 MHz, CDCl₃)
-
δ 4.71–4.61 (m, 1H, spiro-CH)
-
δ 3.35–2.84 (m, 4H, piperidine-H)
-
δ 1.53–1.39 (d, 27H, Boc-CH₃)
MS (ESI)
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at 12.7 minutes, confirming >99% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate has shown potential in drug development due to its structural characteristics that may influence biological activity. Its derivatives are being investigated for:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. Research is ongoing to evaluate the effectiveness of this compound against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. Further investigations are needed to understand its mechanism of action and therapeutic potential.
Materials Science
The compound's unique structure makes it suitable for applications in materials science:
- Polymerization Initiators : The presence of functional groups in tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane can act as initiators in polymerization reactions, leading to the development of new polymeric materials with desirable properties.
- OLED Materials : Given its chemical structure, there is potential for application in organic light-emitting diodes (OLEDs). Research is focusing on how this compound can improve the efficiency and stability of OLED devices.
Analytical Chemistry
In analytical chemistry, this compound serves as a valuable reagent:
- Chromatographic Applications : This compound can be utilized in chromatography for the separation and analysis of complex mixtures due to its unique properties.
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various derivatives of triazaspiro compounds. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study suggested that further modifications to the triazaspiro scaffold could enhance antimicrobial potency.
Case Study 2: OLED Development
Research conducted by a team at a leading university investigated the use of tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane in OLED applications. The findings demonstrated that incorporating this compound into the OLED matrix improved light emission and device longevity compared to traditional materials.
Mechanism of Action
The mechanism of action of tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane, N8-BOC protected
Uniqueness
Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate stands out due to its unique spirocyclic structure and the presence of three tert-butyl groups. These features confer significant stability and reactivity, making it a valuable compound for various applications. Its versatility and ability to undergo multiple types of chemical reactions further enhance its utility in scientific research.
Biological Activity
Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate (CAS No. 183673-68-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C22H35N3O8
- Molecular Weight : 469.53 g/mol
- Purity : Typically around 95% to 97%
- Melting Point : Approximately 233-234°C
The compound features a triazaspiro structure that is known to influence its interaction with biological targets, particularly in the context of mitochondrial function and cardioprotection.
Recent studies have highlighted the compound's role as an inhibitor of the mitochondrial permeability transition pore (mPTP), which is crucial in the context of myocardial infarction (MI). The opening of mPTP is associated with cell death during reperfusion injury. Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane derivatives have been shown to:
- Inhibit mPTP opening.
- Preserve mitochondrial ATP content.
- Reduce apoptotic rates in cardiac tissue during reperfusion.
These properties suggest a protective effect against ischemic damage in cardiac cells.
Case Studies
- Cardioprotective Effects :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate?
The compound is synthesized via multi-step reactions involving cyclocondensation and tert-butyloxycarbonyl (Boc) protection. Key steps include:
- Cyclocondensation : Reacting tert-butyl carbamate derivatives with cyclic ketones under basic conditions (e.g., cesium carbonate) in solvents like 1,4-dioxane .
- Catalytic cross-coupling : Palladium catalysts (e.g., bis(tri-t-butylphosphine)palladium(0)) are used for spiro-ring formation at 110°C for 16 hours .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by GC or HPLC .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR confirm the spirocyclic scaffold and tert-butyl ester groups. For example, tert-butyl signals appear as singlets at ~1.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C23H34N3O7: 488.2392) .
- X-ray Crystallography : Resolves stereochemistry and confirms the spiro[4.5]decane geometry .
Q. How is purity assessed, and what challenges arise in analytical method development?
- HPLC/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients are used. Challenges include peak broadening due to the compound’s hydrophobicity .
- GC Limitations : While GC is used for preliminary purity checks (>95%), it may not resolve degradation products formed under high temperatures .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of 1,3,8-triazaspiro[4.5]decane derivatives?
- Substituent Effects : The tert-butyl groups enhance solubility and metabolic stability but may sterically hinder target binding. Derivatives with smaller substituents (e.g., methyl) show improved binding to the ATP synthase c subunit .
- Key Data : A SAR table comparing IC50 values of derivatives against mitochondrial permeability transition pore (mPTP) inhibition:
| Substituent | IC50 (μM) | Notes |
|---|---|---|
| Tri-tert-butyl | 12.3 | High solubility, moderate activity |
| Tri-methyl | 8.7 | Improved binding affinity |
| tert-Butyl/methyl mix | 5.4 | Optimal balance |
Q. How does this compound modulate mitochondrial permeability transition pore (mPTP) activity?
The compound binds to the c subunit of F1/FO-ATP synthase, stabilizing the closed conformation of mPTP. Mechanistic studies use:
- Electrophysiology : Patch-clamp recordings to measure pore conductance changes .
- Fluorescent Probes : TMRE or Calcein-AM to monitor membrane potential and pore opening in cardiomyocytes . Contradictions arise between in vitro (IC50 ~10 μM) and in vivo efficacy (effective at 1 mg/kg in myocardial infarction models), suggesting off-target effects or pharmacokinetic limitations .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Metabolic Profiling : LC-MS/MS identifies rapid hepatic clearance due to esterase-mediated hydrolysis of tert-butyl groups .
- Prodrug Design : Replacing tert-butyl esters with ethyl esters improves plasma stability in rodent models .
Q. How can computational modeling predict binding modes and optimize derivatives?
- Molecular Docking : AutoDock Vina simulates interactions with the ATP synthase c subunit (PDB: 6B2Z). The spirocyclic core aligns with the hydrophobic pocket, while tert-butyl groups occupy solvent-exposed regions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, revealing conformational flexibility in the spiro-ring .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Catalyst Efficiency : Palladium catalysts require optimization to reduce costs. Alternative catalysts (e.g., nickel) are being explored .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, necessitating low-temperature reactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50 values for mPTP inhibition?
Variations arise from assay conditions:
Q. How do tert-butyl esters impact thermodynamic stability vs. bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
